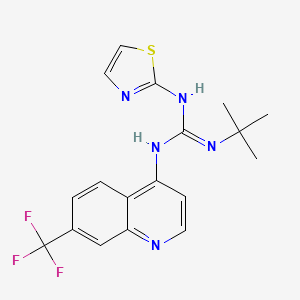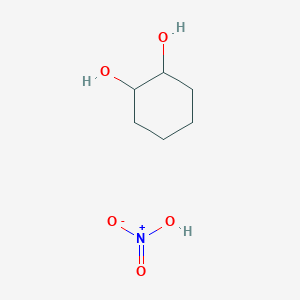
Nitric acid--cyclohexane-1,2-diol (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nitric acid–cyclohexane-1,2-diol (1/1) is a chemical compound formed by the combination of nitric acid and cyclohexane-1,2-diol in a 1:1 molar ratio Cyclohexane-1,2-diol is a diol, meaning it contains two hydroxyl groups attached to adjacent carbon atoms in a cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of nitric acid–cyclohexane-1,2-diol (1/1) typically involves the reaction of cyclohexane-1,2-diol with nitric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the temperature is carefully regulated to ensure the formation of the desired product. The reaction can be represented as follows:
C6H10(OH)2+HNO3→C6H10(OH)2NO3
Industrial Production Methods: In an industrial setting, the production of nitric acid–cyclohexane-1,2-diol (1/1) may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: Nitric acid–cyclohexane-1,2-diol (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexane-1,2-dione.
Reduction: Reduction reactions can convert the compound back to cyclohexane-1,2-diol.
Substitution: The hydroxyl groups in cyclohexane-1,2-diol can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, sulfonating agents.
Major Products:
Oxidation: Cyclohexane-1,2-dione.
Reduction: Cyclohexane-1,2-diol.
Substitution: Various substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
Nitric acid–cyclohexane-1,2-diol (1/1) has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Investigated for its potential effects on biological systems and as a reagent in biochemical assays.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of nitric acid–cyclohexane-1,2-diol (1/1) involves the interaction of its functional groups with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, while the nitric acid component can participate in redox reactions. These interactions can influence the compound’s reactivity and its effects in different applications.
Comparación Con Compuestos Similares
Cyclohexane-1,2-diol: A diol with similar structural features but without the nitric acid component.
Cyclohexane-1,2-dione: An oxidized form of cyclohexane-1,2-diol.
Nitric Acid: A strong oxidizing agent used in various chemical reactions.
Uniqueness: Nitric acid–cyclohexane-1,2-diol (1/1) is unique due to the combination of the diol and nitric acid components, which imparts distinct chemical properties and reactivity. This combination allows for a range of chemical transformations and applications that are not possible with the individual components alone.
Propiedades
Número CAS |
75561-13-6 |
|---|---|
Fórmula molecular |
C6H13NO5 |
Peso molecular |
179.17 g/mol |
Nombre IUPAC |
cyclohexane-1,2-diol;nitric acid |
InChI |
InChI=1S/C6H12O2.HNO3/c7-5-3-1-2-4-6(5)8;2-1(3)4/h5-8H,1-4H2;(H,2,3,4) |
Clave InChI |
MYVAIXZKQUJTCZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(C1)O)O.[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





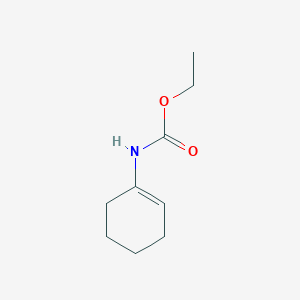

![1,4-Methanopyrazino[1,2-a]pyridazine,octahydro-](/img/structure/B14456835.png)
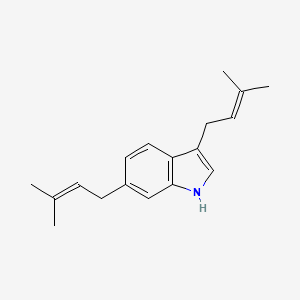
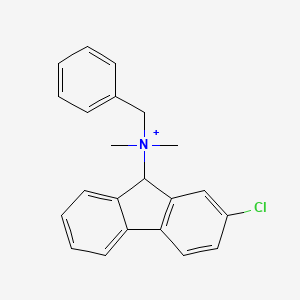
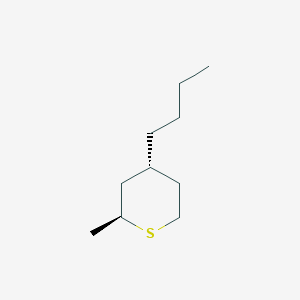


![4-Imidazolidinone, 1-ethyl-5-[(1-ethyl-2-pyrrolidinylidene)ethylidene]-3-methyl-2-thioxo-](/img/structure/B14456886.png)

